CP-060

Description

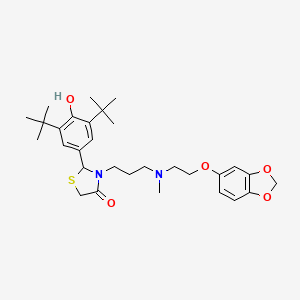

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZSWHPFSCCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP-060S: A Novel Cardioprotective Agent with Multi-Targeted Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-060S is a novel synthetic cardioprotective agent demonstrating significant potential in preclinical models of cardiovascular disease. Its multifaceted mechanism of action, encompassing L-type calcium channel blockade, inhibition of sodium and calcium overload, and antioxidant properties, positions it as a promising candidate for the treatment of ischemic heart disease, arrhythmias, and vasospastic angina. This technical guide provides a comprehensive overview of the core scientific findings related to CP-060S, including its pharmacological effects, underlying mechanisms, and detailed summaries of key experimental data. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of new cardiovascular therapies.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Myocardial ischemia, resulting from an imbalance in oxygen supply and demand, can lead to a cascade of detrimental events, including arrhythmias, contractile dysfunction, and cardiomyocyte death. CP-060S, identified as (-)-(S)-2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one hydrogen fumarate, is a promising therapeutic agent designed to mitigate these pathological processes. Preclinical studies have highlighted its potent cardioprotective effects, which appear to be more robust than those of traditional calcium channel blockers like diltiazem. This document synthesizes the available preclinical data on CP-060S, focusing on its efficacy in various animal models and its unique combination of therapeutic actions.

Mechanism of Action

CP-060S exerts its cardioprotective effects through a combination of three primary mechanisms:

-

L-Type Calcium Channel Blockade: CP-060S directly inhibits L-type voltage-dependent calcium channels.[1][2] This action leads to vasodilation, reducing vascular resistance and blood pressure, and contributes to its anti-arrhythmic and anti-anginal properties.

-

Inhibition of Sodium and Calcium Overload: A key feature of CP-060S is its ability to prevent pathological intracellular sodium and subsequent calcium overload, a critical factor in ischemia-reperfusion injury.[3][4] This effect is thought to be independent of its calcium channel blocking activity and may involve modulation of sodium channels or the Na+/Ca2+ exchanger.[2]

-

Antioxidant Activity: CP-060S has demonstrated the ability to scavenge hydroxyl radicals, thereby protecting cardiac myocytes from oxidative stress-induced cytotoxicity. This radical scavenging action is an important component of its cardioprotective profile, as oxidative stress is a major contributor to ischemic damage.

The synergistic combination of these mechanisms likely accounts for the potent and sustained cardioprotective effects of CP-060S observed in preclinical studies.

Data Presentation: Quantitative Summary of Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of CP-060S in various animal models.

Table 1: Anti-Arrhythmic Effects of CP-060S in a Rat Model of Ischemia-Reperfusion

| Treatment Group | Dose (µg/kg, i.v.) | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) | Mortality Rate |

| Vehicle | - | 100% | 89% | 56% |

| CP-060S | 30 | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |

| CP-060S | 100 | - | 42% (Significant Decrease) | 8% (Significant Decrease) |

| CP-060S | 300 | 50% (Significant Decrease) | 33% (Significant Decrease) | 8% (Significant Decrease) |

| Diltiazem | 30-1000 | Less potent than CP-060S | Less potent than CP-060S | Less potent than CP-060S |

Table 2: Anti-Anginal and Anti-Ischemic Effects of CP-060S

| Experimental Model | Species | Key Findings |

| Arginine Vasopressin-Induced Myocardial Ischemia | Rat | Oral CP-060S (3 mg/kg and 10 mg/kg) suppressed ST-segment depression for 2 hours and 12 hours, respectively. Diltiazem (10 and 30 mg/kg) was effective for only 1 hour. The minimum effective plasma concentration of CP-060S was estimated to be 30 ng/mL. |

| Methacholine-Induced Vasospastic Angina | Rat | Intraduodenal CP-060S (3, 5, and 10 mg/kg) dose-dependently suppressed ST-segment elevation with a duration of at least 3 hours at the highest dose. At 3 mg/kg, CP-060S inhibited ST-elevation without significant hemodynamic changes. |

| Pacing-Induced Ischemia | Dog | Intravenous CP-060S (100 µg/kg) suppressed ischemic ST-segment elevation by a maximum of 75%, whereas diltiazem (100 µg/kg) suppressed it by a maximum of 35%. |

| Coronary Artery Occlusion and Reperfusion | Dog | Intravenous CP-060S (300 µg/kg) significantly limited myocardial infarct size (21.13 ± 3.75% of area at risk) compared to vehicle (50.64 ± 6.08%). Diltiazem (600 µg/kg) did not significantly reduce infarct size. |

Table 3: Hemodynamic and Vasodilatory Effects of CP-060S

| Experimental Model | Species | Key Findings |

| Anesthetized Dogs | Dog | Intravenous CP-060S (10-300 µg/kg) dose-dependently decreased heart rate and mean blood pressure, while increasing aortic and coronary blood flow. It also decreased myocardial oxygen consumption. |

| Rat Aortic Rings | Rat | CP-060S inhibited contractile responses to angiotensin II, vasopressin, and prostaglandin F2α in a concentration-dependent manner. At 10⁻⁵ M, it completely inhibited high K+-induced increases in cytosolic Ca²⁺ and contraction. |

Table 4: Effects of CP-060S on Oxidative Stress in Cultured Cardiac Myocytes

| Experimental Model | Key Findings |

| Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity | CP-060S (1 µM) attenuated H₂O₂-induced lactate dehydrogenase release and decrease in MTT formazan formation. |

| Electron Spin Resonance (ESR) | CP-060S concentration-dependently decreased the intensity of the DMPO-hydroxyl radical signal. |

Experimental Protocols

The following are summaries of the methodologies employed in the key preclinical studies of CP-060S, based on the information available in the published abstracts.

4.1. Ischemia- and Reperfusion-Induced Arrhythmia Model in Anesthetized Rats

-

Animal Model: Male Sprague-Dawley rats, anesthetized with pentobarbitone.

-

Surgical Procedure: The left anterior descending coronary artery was occluded.

-

Experimental Groups:

-

Reperfusion-induced arrhythmia: 5-minute occlusion followed by reperfusion.

-

Ischemia-induced arrhythmia: 30-minute occlusion without reperfusion.

-

-

Drug Administration: CP-060S, diltiazem, or vehicle was administered intravenously 1 minute before the onset of occlusion.

-

Data Collection: Electrocardiogram (ECG) was monitored to assess the incidence of ventricular tachycardia (VT), ventricular fibrillation (VF), and mortality.

4.2. Vasoinhibitory Effects in Rat Aortic Rings

-

Tissue Preparation: Thoracic aortic rings were isolated from Wistar rats.

-

Experimental Setup: Aortic rings were mounted in organ baths for isometric tension recording.

-

Protocols:

-

Cumulative concentration-response curves to angiotensin II, vasopressin, or prostaglandin F2α were generated in the presence or absence of CP-060S.

-

Ca²⁺-induced contractions were measured in the presence of vasopressin or prostaglandin F2α with or without CP-060S.

-

Cytosolic Ca²⁺ levels were measured using the fluorescent indicator fura-PE3 in response to high K⁺ depolarization, with and without CP-060S.

-

4.3. Hydrogen Peroxide-Induced Oxidative Stress in Cultured Cardiac Myocytes

-

Cell Culture: Primary cardiac myocytes were cultured from neonatal Sprague-Dawley rats.

-

Experimental Conditions:

-

Cells were exposed to hydrogen peroxide (H₂O₂) to induce cytotoxicity.

-

The protective effects of CP-060S, its optical isomer CP-060R, diltiazem, and a radical scavenger (1,3-dimethyl-2-thiourea) were evaluated.

-

-

Assays:

-

Lactate dehydrogenase (LDH) release was measured to assess cell membrane damage.

-

MTT assay was used to determine cell viability.

-

Electron spin resonance (ESR) with the spin-trapping agent DMPO was used to detect and quantify hydroxyl radical scavenging.

-

4.4. Pacing-Induced Myocardial Ischemia in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Ischemia Induction: Myocardial ischemia was induced by rapid cardiac pacing.

-

Drug Administration: CP-060S, diltiazem, or the Na⁺/Ca²⁺ overload inhibitor R56865 were administered intravenously.

-

Data Collection: Epicardial ST-segment elevation on the ECG was measured as an index of myocardial ischemia.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of CP-060S and a generalized experimental workflow for its in vivo evaluation.

Caption: Proposed multi-target mechanism of action of CP-060S.

Caption: Generalized workflow for in vivo studies of CP-060S.

Conclusion and Future Directions

The preclinical data strongly support the potential of CP-060S as a potent cardioprotective agent with a unique, multi-targeted mechanism of action. Its ability to simultaneously block L-type calcium channels, prevent sodium and calcium overload, and scavenge free radicals provides a comprehensive approach to mitigating the pathological consequences of myocardial ischemia and reperfusion. The superior efficacy of CP-060S compared to a traditional calcium channel blocker like diltiazem in several models suggests that its combined actions result in synergistic cardioprotection.

Further research is warranted to fully elucidate the molecular targets of CP-060S, particularly the mechanisms underlying its inhibition of sodium and calcium overload. Long-term safety and toxicology studies are also necessary prerequisites for any potential clinical development. Given the promising preclinical findings, CP-060S represents an exciting new avenue for the development of therapies for a range of cardiovascular diseases, including angina, myocardial infarction, and cardiac arrhythmias.

References

- 1. Mechanisms of vasoinhibitory effect of cardioprotective agent, CP-060S, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vm.a.u-tokyo.ac.jp [vm.a.u-tokyo.ac.jp]

- 3. The protective effects of CP-060S on ischaemia- and reperfusion- induced arrhythmias in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-ischemic effects of CP-060S during pacing-induced ischemia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-060S: A Comprehensive Technical Guide on its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-060S is a novel cardioprotective agent that exhibits significant calcium channel blocking properties, primarily targeting L-type voltage-dependent calcium channels.[1] This technical guide provides an in-depth analysis of the core calcium channel blocking characteristics of CP-060S, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. The document includes detailed experimental protocols, data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: L-Type Calcium Channel Blockade

CP-060S exerts its primary pharmacological effect through the inhibition of L-type voltage-dependent Ca2+ channels.[1] This action has been demonstrated in various preclinical models, including rat aortic rings and isolated vascular smooth muscle cells.[1][2] The blockade of these channels leads to a reduction in the influx of extracellular calcium into cells, which is a critical step in the signaling cascade for muscle contraction.[3]

The vasoinhibitory effects of CP-060S are a direct consequence of this mechanism. In rat aortic rings, CP-060S has been shown to completely inhibit the increase in cytosolic Ca2+ levels and subsequent contraction induced by high K+ concentrations. Furthermore, its inhibitory effect on phenylephrine-induced contraction is comparable in potency to that of the well-known calcium channel blocker, nifedipine. Studies have also indicated that the effects of CP-060S on Ca2+ channel currents are concentration-dependent, with a profile that resembles diltiazem and gallopamil in terms of frequency and voltage dependency.

Beyond its direct calcium channel blocking activity, CP-060S is also recognized for its ability to prevent Na+-Ca2+ overload, contributing to its cardioprotective effects. This dual action provides a comprehensive mechanism for its anti-anginal and anti-ischemic properties.

Quantitative Data on Calcium Channel Blocking Properties

The following tables summarize the key quantitative data regarding the efficacy of CP-060S as a calcium channel blocker.

Table 1: Inhibitory Potency of CP-060S on Calcium Channels

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| ED50 for Ca2+ channel current inhibition | 1.7 µM | Guinea pig mesenteric arterial cells | Holding potential: -80 mV, Stimulation frequency: 0.1 Hz | |

| IC50 for relaxation of KCl contraction | 32.6 ± 8.3 nM | Rat isolated aortic strips | - |

Table 2: Comparative Efficacy of CP-060S

| Compound | Concentration | Effect | Model | Reference |

| CP-060S | 10⁻⁵ M | Completely inhibited high K+-induced increase in [Ca²⁺]i and contraction | Rat aorta loaded with fura-PE3 | |

| CP-060S | 10⁻⁵ M | Inhibitory effect on phenylephrine-induced contraction as potent as 10⁻⁶ M nifedipine | Rat aortic rings | |

| Nifedipine | 10⁻⁶ M | Similar inhibitory effect on phenylephrine-induced contraction as 10⁻⁵ M CP-060S | Rat aortic rings | |

| CP-060S | 100 µg/kg | Maximally 75% suppression of pacing-induced ischemic epicardial ST-segment elevation | Canine pacing-induced ischemia model | |

| Diltiazem | 100 µg/kg | Maximally 35% suppression of pacing-induced ischemic epicardial ST-segment elevation | Canine pacing-induced ischemia model |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Technique for L-type Ca2+ Current Measurement

This protocol is adapted from methodologies used to study the effects of compounds on ion channels in isolated vascular smooth muscle cells.

Objective: To measure the inhibitory effect of CP-060S on L-type voltage-dependent Ca2+ currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from guinea pig mesenteric artery)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

External (bath) solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Internal (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.

-

CP-060S stock solution in DMSO.

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells using standard enzymatic digestion protocols.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Mount the filled micropipette onto the headstage of the patch-clamp amplifier.

-

Approach a single cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane patch, establishing the whole-cell configuration. This allows electrical and molecular access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of voltage-gated Ca2+ channels.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 150 ms) at a specific frequency (e.g., 0.1 Hz) to elicit L-type Ca2+ currents.

-

-

Data Recording:

-

Record the elicited Ca2+ currents in the absence (control) and presence of varying concentrations of CP-060S.

-

Apply CP-060S to the bath solution and allow for equilibration before recording.

-

-

Data Analysis:

-

Measure the peak amplitude of the Ca2+ currents.

-

Calculate the percentage of inhibition of the Ca2+ current by each concentration of CP-060S relative to the control.

-

Construct a concentration-response curve and determine the ED50 value.

-

Measurement of Intracellular Ca2+ Concentration ([Ca2+]i) in Aortic Rings using Fura-PE3

This protocol is based on methods for measuring intracellular calcium in vascular tissues.

Objective: To determine the effect of CP-060S on agonist-induced increases in intracellular Ca2+ in rat aortic rings.

Materials:

-

Thoracic aorta from rats.

-

Fura-PE3 AM (cell-permeant calcium indicator).

-

Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4·7H2O, 1.6 CaCl2·2H2O, 1.18 NaH2PO4, 24 NaHCO3, 0.03 EDTA, 5.5 glucose.

-

Organ bath system with a force transducer and a fluorometer.

-

Agonists (e.g., high K+ solution, phenylephrine).

-

CP-060S stock solution.

Procedure:

-

Aortic Ring Preparation:

-

Isolate the thoracic aorta and clean it of surrounding connective tissue.

-

Cut the aorta into rings of approximately 4 mm in length.

-

-

Fura-PE3 Loading:

-

Incubate the aortic rings in PSS containing Fura-PE3 AM for a specified duration (e.g., 3-4 hours) at 37°C to allow the dye to enter the cells.

-

Wash the rings with fresh PSS to remove extracellular dye.

-

-

Experimental Setup:

-

Mount the Fura-PE3-loaded aortic rings in an organ bath chamber connected to a force transducer to measure isometric tension (contraction).

-

The chamber should also be equipped with a fluorometer to measure Fura-PE3 fluorescence.

-

-

Measurement of [Ca2+]i and Contraction:

-

Excite the tissue with light at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission fluorescence at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

Simultaneously record the isometric tension of the aortic ring.

-

-

Experimental Protocol:

-

Establish a baseline for both [Ca2+]i and tension.

-

Induce an increase in [Ca2+]i and contraction by adding an agonist (e.g., high K+ solution or phenylephrine) to the bath.

-

After a stable response is achieved, add CP-060S at various concentrations and record the changes in both [Ca2+]i and contraction.

-

-

Data Analysis:

-

Quantify the changes in the fluorescence ratio to determine the relative changes in [Ca2+]i.

-

Measure the changes in isometric tension to quantify the degree of contraction or relaxation.

-

Compare the effects of CP-060S on agonist-induced responses to control conditions.

-

Rat Aortic Ring Contraction Assay

This is a classic pharmacological method to assess the vasoactive properties of a compound.

Objective: To evaluate the vasoinhibitory effect of CP-060S on contractions induced by various agonists in isolated rat aortic rings.

Materials:

-

Thoracic aorta from rats.

-

Organ bath system with force transducers.

-

Physiological Salt Solution (PSS).

-

Agonists (e.g., angiotensin II, vasopressin, prostaglandin F2α, phenylephrine, high K+ solution).

-

CP-060S stock solution.

Procedure:

-

Aortic Ring Preparation:

-

Isolate the thoracic aorta and cut it into rings of approximately 4 mm in length.

-

-

Experimental Setup:

-

Suspend the aortic rings between two hooks in an organ bath filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for a period of time (e.g., 60-90 minutes), washing with fresh PSS every 15-20 minutes.

-

-

Contraction Protocol:

-

Induce a stable contraction in the aortic rings using a specific agonist (e.g., phenylephrine at 10⁻⁷ M).

-

Once the contraction reaches a plateau, cumulatively add increasing concentrations of CP-060S to the bath.

-

Record the relaxation response as a decrease in tension.

-

-

Inhibition Protocol:

-

To assess the inhibitory effect, pre-incubate the aortic rings with CP-060S for a certain period before adding the contracting agonist.

-

Construct a cumulative concentration-response curve for the agonist in the absence and presence of CP-060S.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the initial agonist-induced contraction.

-

For inhibition experiments, compare the concentration-response curves of the agonist with and without CP-060S to determine if there is a shift in the curve, indicating antagonism.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathway of CP-060S action in vascular smooth muscle.

Caption: Effect of CP-060S on cardiac myocyte excitation-contraction coupling.

Experimental Workflows

Caption: Workflow for whole-cell patch-clamp experiments.

Caption: Workflow for the rat aortic ring contraction assay.

Conclusion

CP-060S is a potent inhibitor of L-type voltage-dependent calcium channels, a mechanism that underpins its significant vasoinhibitory and cardioprotective properties. The quantitative data and experimental findings summarized in this guide provide a robust foundation for its further investigation and development. The detailed protocols and visual workflows offer practical guidance for researchers aiming to replicate or expand upon these studies. The dual action of CP-060S, combining calcium channel blockade with the prevention of Na+-Ca2+ overload, positions it as a promising candidate for the treatment of cardiovascular diseases such as angina and myocardial ischemia.

References

In-Depth Technical Guide: Antioxidant and Radical Scavenging Effects of CP-060S

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-060S, identified as (-)-(S)-2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one hydrogen fumarate, is a novel cardioprotective agent primarily characterized as a Ca2+ channel blocker.[1] Emerging research has also illuminated its direct antioxidant and radical scavenging properties, suggesting a multi-faceted mechanism for its cardioprotective effects. This technical guide provides a comprehensive overview of the available data on the antioxidant and radical scavenging activities of CP-060S, detailed experimental protocols for relevant assays, and visualizations of the experimental workflows.

Quantitative Data on Antioxidant and Radical Scavenging Effects

While direct quantitative data such as IC50 values are not available in the public domain without access to the full research publication, a key study by Hara et al. (1999) provides significant qualitative and semi-quantitative insights into the antioxidant capabilities of CP-060S.[1] The following tables summarize the reported effects.

Table 1: Protective Effects of CP-060S Against Oxidative Stress-Induced Cytotoxicity in Cultured Rat Cardiac Myocytes [1]

| Assay | Oxidative Stressor | CP-060S Concentration | Observed Effect | Control Compound | Control Effect |

| Lactate Dehydrogenase (LDH) Release | Hydrogen Peroxide (H₂O₂) | 1 µM | Attenuated H₂O₂-induced increase in LDH release | Diltiazem (10 µM) | No attenuation of H₂O₂-induced cytotoxicity |

| MTT Formazan Formation | Hydrogen Peroxide (H₂O₂) | 1 µM | Attenuated H₂O₂-induced decrease in MTT formazan formation | Diltiazem (10 µM) | No attenuation of H₂O₂-induced cytotoxicity |

Table 2: Hydroxyl Radical Scavenging Activity of CP-060S [1]

| Assay | Radical Source | Spin Trap | Observed Effect of CP-060S |

| Electron Spin Resonance (ESR) Spectroscopy | Not specified in abstract | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Concentration-dependent decrease in the intensity of the DMPO-hydroxyl radical signal |

Note: The optical isomer, CP-060R, with less potent Ca2+ channel blocking activity, demonstrated a similar attenuation of H₂O₂-induced cytotoxicity and hydroxyl radical scavenging, suggesting that the antioxidant effect is independent of its Ca2+ channel blocking action.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Hara et al. (1999). These represent standard protocols for assessing cytotoxicity and radical scavenging activity.

Assessment of Hydrogen Peroxide-Induced Cytotoxicity in Cardiac Myocytes

a) Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

-

Cell Culture: Primary cardiac myocytes are isolated from neonatal rats and cultured in appropriate media until confluent.

-

Treatment:

-

The culture medium is replaced with a serum-free medium.

-

Cells are pre-incubated with CP-060S (e.g., 1 µM) for a specified period (e.g., 1 hour).

-

Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress. A vehicle control (without H₂O₂) and a positive control (H₂O₂ alone) are included.

-

-

LDH Measurement:

-

After the incubation period with H₂O₂, an aliquot of the culture medium is collected.

-

The LDH activity in the medium is determined using a commercially available LDH cytotoxicity assay kit, which measures the LDH-catalyzed conversion of lactate to pyruvate.

-

The absorbance is measured spectrophotometrically at the wavelength specified by the kit manufacturer.

-

-

Data Analysis: The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a detergent).

b) MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Cell Culture and Treatment: Cells are cultured and treated with CP-060S and H₂O₂ as described for the LDH assay.

-

MTT Incubation:

-

Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

The cells are incubated for a period (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR, in conjunction with a spin trapping agent, is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical.

-

Reaction Mixture Preparation:

-

A source of hydroxyl radicals is prepared (e.g., Fenton reaction: FeSO₄ + H₂O₂).

-

The spin trapping agent, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is added to the reaction mixture. DMPO reacts with hydroxyl radicals to form a more stable spin adduct (DMPO-OH).

-

Varying concentrations of CP-060S are added to the reaction mixture. A control without CP-060S is also prepared.

-

-

ESR Measurement:

-

The reaction mixture is transferred to a quartz capillary tube and placed within the cavity of the ESR spectrometer.

-

The ESR spectrum is recorded under specific instrument settings (e.g., microwave frequency, modulation frequency, magnetic field scan range).

-

The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is measured.

-

-

Data Analysis: The intensity of the DMPO-OH signal is quantified. The radical scavenging activity of CP-060S is determined by the percentage decrease in the signal intensity in the presence of the compound compared to the control.

Visualizations

Experimental Workflow for Assessing Cytoprotective Effects of CP-060S

Caption: Workflow for evaluating the cytoprotective effects of CP-060S.

Experimental Workflow for ESR-Based Radical Scavenging Assay

Caption: Workflow for determining the hydroxyl radical scavenging activity of CP-060S using ESR.

Signaling Pathways

Based on the currently available public literature, the specific signaling pathways through which CP-060S exerts its antioxidant effects have not been elucidated. The research to date has focused on demonstrating the direct radical scavenging properties of the molecule. Further investigation is required to determine if CP-060S modulates intracellular antioxidant signaling pathways, such as the Nrf2-ARE pathway, or influences the expression and activity of antioxidant enzymes.

Conclusion

The available evidence strongly indicates that CP-060S possesses direct antioxidant and radical scavenging properties, specifically against hydroxyl radicals, which contribute to its protective effects against oxidative stress in cardiac myocytes. These properties appear to be independent of its well-established role as a Ca2+ channel blocker. This technical guide provides a foundational understanding of the antioxidant characteristics of CP-060S and standardized protocols for its evaluation. Further research is warranted to quantify the full spectrum of its antioxidant and radical scavenging activities and to elucidate the underlying molecular signaling pathways.

References

Foundational Research on the Vasoinhibitory Effects of CP-060S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the vasoinhibitory properties of CP-060S, a synthesized cardioprotective agent. The document outlines the core mechanism of action, detailed experimental protocols for key assays, and a summary of the quantitative findings.

Core Mechanism of Action

The inhibitory effect of CP-060S on phenylephrine-induced contraction is comparable in potency to that of nifedipine, a well-known L-type Ca²⁺ channel blocker.[1] Furthermore, in aortic tissue loaded with the Ca²⁺ indicator fura-PE3, CP-060S completely blocks the increase in cytosolic Ca²⁺ levels and subsequent contraction induced by high potassium concentrations.[1] However, it only partially inhibits the rise in intracellular Ca²⁺ and contraction stimulated by phenylephrine or prostaglandin F₂α.[1] In a Ca²⁺-free environment, CP-060S does not affect the transient increases in contraction and cytosolic Ca²⁺ induced by phenylephrine.[1]

Quantitative Data Summary

The vasoinhibitory effects of CP-060S have been quantified against several vasoconstrictor agents. The following tables summarize the key findings.

| Agonist | CP-060S Concentration | Effect |

| Angiotensin II | Concentration-dependent | Inhibition of contractile response |

| [Arg⁸]-Vasopressin | Concentration-dependent | Inhibition of contractile response |

| Prostaglandin F₂α | Concentration-dependent | Inhibition of contractile response |

| Phenylephrine | 10⁻⁵ M | Inhibition of contraction as potent as 10⁻⁶ M nifedipine |

| High K⁺ | 10⁻⁵ M | Complete inhibition of increased cytosolic Ca²⁺ and contraction |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on CP-060S.

Isometric Tension Measurement in Rat Aortic Rings

This protocol is designed to assess the contractile and relaxant responses of isolated rat aortic rings to pharmacological agents.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit (K-H) solution (in mmol/L): NaCl 120, KCl 4.8, MgSO₄ 1.4, KH₂PO₄ 1.2, glucose 11.0, CaCl₂ 2.5, NaHCO₃ 25.0, and EDTA 0.01

-

95% O₂ / 5% CO₂ gas mixture

-

Isometric force transducer and data acquisition system (e.g., BIOPAC)

-

Organ baths

-

Stainless steel triangles/hooks

Procedure:

-

Euthanize a male Sprague-Dawley rat via cervical dislocation and immediately isolate the descending thoracic aorta.

-

Carefully remove adherent connective tissue and cut the aorta into 3-4 mm ring segments.

-

For endothelium-denuded preparations, gently rub the luminal surface with a moist cotton swab.

-

Suspend each aortic ring between two stainless steel triangles in an organ bath containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Gradually stretch the aortic preparations to a resting tension of 1.2 g.

-

Allow the tissues to equilibrate for 60 minutes, changing the bath fluid every 20 minutes.

-

After equilibration, contract the aortic rings with a high K⁺ (60 mmol/L) K-H solution to test tissue viability.

-

Wash the rings with normal K-H solution to return to the baseline tension.

-

To assess the effect of CP-060S, pre-incubate the aortic rings with the desired concentration of CP-060S for 20 minutes before adding a cumulative concentration of a contractile agonist (e.g., angiotensin II, vasopressin, prostaglandin F₂α, or phenylephrine).

-

Record the isometric tension and analyze the concentration-response curves.

Measurement of Cytosolic Ca²⁺ Concentration using Fura-PE3

This protocol describes the measurement of intracellular calcium levels in isolated rat aortic strips.

Materials:

-

Rat aortic strips

-

Fura-PE3/AM (acetoxymethyl ester)

-

Physiological Salt Solution (PSS)

-

Spectrophotometer capable of ratiometric fluorescence measurement (e.g., Jasco CAF-110)

-

Agonists and CP-060S as required

Procedure:

-

Prepare rat aortic strips as described for isometric tension measurements.

-

Load the aortic strips with fura-PE3 by incubation in PSS containing fura-PE3/AM. The optimal concentration and incubation time should be determined empirically but is typically in the range of 1-10 µM for 1-4 hours at room temperature in the dark.

-

Mount the fura-PE3-loaded aortic strip in a fluorimeter organ chamber superfused with PSS at 37°C.

-

Simultaneously measure changes in isometric tension and intracellular Ca²⁺.

-

Excite the tissue alternately at 340 nm and 380 nm and record the fluorescence emission at 500 nm.

-

The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is used as an index of the cytosolic Ca²⁺ concentration.

-

After establishing a stable baseline, introduce agonists in the presence or absence of CP-060S (with pre-incubation) and record the changes in the fluorescence ratio and tension.

Whole-Cell Patch-Clamp of Vascular Smooth Muscle Cells

This protocol is for recording ion channel currents in isolated vascular smooth muscle cells, for instance from guinea pig mesenteric arteries.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Pipette solution (example, in mM): K-gluconate 130, NaCl 10, MgCl₂·6H₂O 1.2, CaCl₂ 2, EGTA 5, HEPES 10, D-glucose 7.5; pH adjusted to 7.35-7.45 with KOH.

-

Bath solution (example, in mM): NaCl 141.5, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10; pH 7.4.

Procedure:

-

Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.

-

Plate the cells in a recording chamber on the stage of an inverted microscope.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-8 MΩ when filled with the pipette solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps or ramps to elicit ion channel currents.

-

To study the effect of CP-060S, perfuse the bath with a solution containing the desired concentration of the compound and record the changes in the elicited currents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of CP-060S vasoinhibitory action.

Caption: Isometric tension measurement workflow.

Caption: Cytosolic calcium measurement workflow.

References

An In-depth Pharmacological Profile of CP-060S: A Cardioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-060S, a novel cardioprotective agent, demonstrates a significant pharmacological profile primarily characterized by its potent inhibition of L-type voltage-dependent Ca²⁺-channels and its intrinsic radical scavenging activity. These dual mechanisms of action contribute to its vasoinhibitory effects and its ability to protect cardiac myocytes from oxidative stress. This technical guide provides a comprehensive overview of the pharmacological data of CP-060S, detailed experimental protocols for its evaluation, and visual representations of its molecular signaling pathways.

Core Pharmacological Profile

CP-060S, chemically known as (-)-(S)-2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one hydrogen fumarate, is a synthetic compound with significant cardioprotective properties. Its primary pharmacological effects are twofold: blockade of L-type calcium channels and scavenging of reactive oxygen species (ROS).

L-Type Voltage-Dependent Ca²⁺-Channel Inhibition

CP-060S exhibits a potent inhibitory effect on L-type voltage-dependent Ca²⁺-channels, which are crucial for the regulation of vascular tone and cardiac contractility. This inhibition leads to a reduction in calcium influx into vascular smooth muscle cells and cardiomyocytes, resulting in vasodilation and a decrease in myocardial oxygen demand.

Radical Scavenging Activity

Beyond its effects on calcium channels, CP-060S possesses the ability to scavenge free radicals. This antioxidant property allows it to protect cardiac myocytes from oxidative stress-induced damage, a key factor in the pathophysiology of various cardiovascular diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological effects of CP-060S.

Table 1: In Vitro Vasoinhibitory and Ca²⁺ Channel Blocking Effects of CP-060S

| Parameter | Experimental Model | Agonist/Condition | Value | Reference |

| Vasoinhibitory Effect | Rat Aortic Rings | Angiotensin II, Vasopressin, Prostaglandin F₂α | Concentration-dependent inhibition | [1] |

| Ca²⁺-induced Contraction Inhibition | Rat Aortic Rings | Vasopressin, Prostaglandin F₂α | Concentration-dependent inhibition | [1] |

| Inhibition of High K⁺-induced [Ca²⁺]i Increase | Fura-PE3-loaded Rat Aorta | High K⁺ | Complete inhibition at 10⁻⁵ M | [1] |

| Inhibition of Phenylephrine-induced Contraction | Rat Aortic Rings | Phenylephrine | Potency similar to 10⁻⁶ M nifedipine at 10⁻⁵ M | [1] |

| Ca²⁺ Channel Current Inhibition (ED₅₀) | Guinea Pig Mesenteric Arterial Cells | - | 1.7 µM (at -80 mV holding potential, 0.1 Hz) | [2] |

| Delayed K⁺ Channel Current Inhibition (ED₅₀) | Guinea Pig Mesenteric Arterial Cells | - | 18 µM |

Table 2: In Vivo Anti-anginal Effects of CP-060S

| Parameter | Experimental Model | Dose | Effect | Reference |

| Suppression of AVP-induced ST-segment Depression | Rat model of arginine⁸-vasopressin (AVP)-induced cardiac ischaemia | 3 mg/kg (oral) | Suppression for 2 hours | |

| Suppression of AVP-induced ST-segment Depression | Rat model of arginine⁸-vasopressin (AVP)-induced cardiac ischaemia | 10 mg/kg (oral) | Suppression for 12 hours | |

| Suppression of Methacholine-induced ST-elevation | Rat model of vasospastic angina | 3, 5, 10 mg/kg (i.d.) | Significant and dose-dependent suppression |

Table 3: Cardioprotective Effects Against Oxidative Stress

| Parameter | Experimental Model | Condition | Effect of CP-060S (1 µM) | Reference |

| LDH Release | Cultured Rat Cardiac Myocytes | H₂O₂-induced cytotoxicity | Attenuation | |

| MTT Formazan Formation | Cultured Rat Cardiac Myocytes | H₂O₂-induced cytotoxicity | Attenuation | |

| DMPO-hydroxyl Radical Signal Intensity | Electron Spin Resonance (ESR) | - | Concentration-dependent decrease |

Detailed Experimental Protocols

Measurement of Vasoinhibitory Effects in Rat Aortic Rings

Objective: To assess the inhibitory effect of CP-060S on agonist-induced contractions of vascular smooth muscle.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into rings (2-3 mm in width). The endothelium may be removed by gently rubbing the intimal surface.

-

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.

-

Agonist-induced Contraction: Contractile responses are induced by cumulative application of vasoconstrictors such as angiotensin II, vasopressin, or prostaglandin F₂α.

-

CP-060S Treatment: In parallel experiments, aortic rings are pre-incubated with varying concentrations of CP-060S for a specified period before the addition of the agonist.

-

Data Analysis: The inhibitory effect of CP-060S is quantified by comparing the concentration-response curves of the agonists in the presence and absence of the compound.

Whole-Cell Patch-Clamp Technique for Ion Channel Inhibition

Objective: To measure the inhibitory effect of CP-060S on L-type Ca²⁺ and K⁺ channel currents in vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically isolated from guinea pig mesenteric arteries.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ion channel currents.

-

Voltage Protocol: Cells are held at a specific holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit Ca²⁺ or K⁺ currents.

-

CP-060S Application: CP-060S is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The peak current amplitude is measured before and after the application of CP-060S. The concentration-dependent inhibition is used to calculate the ED₅₀ value.

Assessment of Radical Scavenging Activity

Objective: To evaluate the ability of CP-060S to protect cardiac myocytes from oxidative stress.

Methodology:

-

Cell Culture: Primary cultures of neonatal rat cardiac myocytes are established.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).

-

CP-060S Treatment: Cells are pre-treated with CP-060S for a designated time before H₂O₂ exposure.

-

Cytotoxicity Assays:

-

Lactate Dehydrogenase (LDH) Assay: Cell injury is quantified by measuring the release of LDH into the culture medium.

-

MTT Assay: Cell viability is assessed by measuring the formation of MTT formazan.

-

-

Electron Spin Resonance (ESR) Spectroscopy:

-

The direct radical scavenging activity of CP-060S is measured using ESR with a spin-trapping agent like 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

The intensity of the DMPO-hydroxyl radical signal is measured in the presence of varying concentrations of CP-060S.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of CP-060S in Vascular Smooth Muscle Cells

Caption: CP-060S inhibits L-type Ca²⁺ channels, reducing Ca²⁺ influx and subsequent vasoconstriction.

Protective Signaling Pathway of CP-060S Against Oxidative Stress in Cardiomyocytes

Caption: CP-060S scavenges reactive oxygen species (ROS), preventing cellular damage and promoting cardiomyocyte survival.

Experimental Workflow for Assessing Vasoinhibitory Effects

Caption: Workflow for evaluating the vasoinhibitory effect of CP-060S on isolated rat aortic rings.

Conclusion

CP-060S presents a compelling pharmacological profile as a cardioprotective agent with a dual mechanism of action. Its ability to inhibit L-type voltage-dependent Ca²⁺-channels and scavenge reactive oxygen species provides a strong rationale for its potential therapeutic application in cardiovascular diseases characterized by vasospasm and oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of CP-060S.

References

CP-060S: A Technical Guide to its Cardioprotective Role in Preventing Sodium and Calcium Overload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular sodium (Na+) and calcium (Ca2+) overload is a critical contributor to myocardial injury, particularly during ischemic events. This technical guide provides an in-depth analysis of CP-060S, a cardioprotective agent designed to mitigate the detrimental effects of ionic dysregulation. This document summarizes the current understanding of CP-060S's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its role in relevant signaling pathways.

Introduction to Sodium and Calcium Overload in Cardiomyocytes

Under physiological conditions, the concentrations of intracellular sodium ([Na+]i) and calcium ([Ca2+]i) are tightly regulated. However, pathological conditions such as myocardial ischemia disrupt this homeostasis, leading to a cascade of events that culminates in cellular injury and death. An initial surge in intracellular sodium, often due to the failure of the Na+/K+-ATPase pump and persistent inward Na+ current, reverses the direction of the Na+/Ca2+ exchanger (NCX). This reversal leads to a massive influx of calcium, a condition known as calcium overload. Elevated intracellular calcium activates various detrimental pathways, including mitochondrial dysfunction, activation of proteases and phospholipases, and the generation of reactive oxygen species (ROS), ultimately leading to arrhythmias, contractile dysfunction, and apoptosis.

CP-060S: A Multi-Targeted Cardioprotective Agent

CP-060S is a novel compound that has demonstrated significant potential in preventing myocardial injury by addressing the core issue of Na+ and Ca2+ overload. Its cardioprotective effects are attributed to a multi-targeted mechanism of action, primarily centered on the inhibition of key ion channels and the mitigation of oxidative stress.

Mechanism of Action

Inhibition of L-type Voltage-Dependent Calcium Channels

A primary mechanism of CP-060S is the blockade of L-type voltage-dependent calcium channels. This action directly reduces the influx of calcium into cardiomyocytes, thereby alleviating the downstream consequences of calcium overload.

Modulation of Sodium Channels

Antioxidant Properties

Beyond its effects on ion channels, CP-060S exhibits potent antioxidant activity by acting as a radical scavenger. This property is crucial in breaking the vicious cycle of oxidative stress and ion overload that characterizes ischemic-reperfusion injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on CP-060S.

Table 1: Inhibitory Effects of CP-060S on Ion Channels

| Parameter | Value | Cell Type | Experimental Condition |

| ED50 (Ca2+ channel current) | 1.7 µM | Guinea pig mesenteric arterial cells | Holding potential: -80 mV, Stimulation frequency: 0.1 Hz |

| ED50 (Delayed K+ channel currents) | 18 µM | Guinea pig mesenteric arterial cells | - |

Table 2: Vasoinhibitory Effects of CP-060S in Rat Aorta

| Agonist | CP-060S Concentration | Effect |

| High K+ | 10 µM | Complete inhibition of increased cytosolic Ca2+ |

| Phenylephrine | 10 µM | Partial inhibition of increased cytosolic Ca2+ and contraction |

| Angiotensin II, Vasopressin, Prostaglandin F2α | Concentration-dependent | Inhibition of contractile responses |

Table 3: Protective Effects of CP-060S Against Oxidative Stress

| Cell Type | Stressor | CP-060S Concentration | Effect |

| Cultured rat cardiac myocytes | H2O2 | 1 µM | Attenuation of cytotoxicity (LDH release and decreased MTT formazan formation) |

Table 4: Anti-anginal Effects of CP-060S in a Rat Model of Vasospastic Angina

| Administration Route | Dose | Effect | Duration of Action |

| Intraduodenal (i.d.) | 3, 5, 10 mg/kg | Significant and dose-dependent suppression of methacholine-induced ST-elevation | At least 3 hours at 10 mg/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Myocardial Injury due to Na+ and Ca2+ Overload and the Action of CP-060S

An In-depth Technical Guide on the Initial Studies of CP-060S in Cardiac Myocytes

Authored for: Researchers, Scientists, and Drug Development Professionals

November 26, 2025

Introduction

CP-060S, chemically identified as (-)-(S)-2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one hydrogen fumarate, is a novel synthetic cardioprotective agent.[1][2] Initial studies have characterized it as a compound with multifaceted activity, primarily as a potent calcium channel blocker, but also possessing antioxidant properties.[2][3][4] This guide provides a comprehensive summary of the foundational research on CP-060S, with a specific focus on its effects and mechanisms of action in cardiac and vascular smooth muscle cells. The data presented herein is collated from initial preclinical studies aimed at elucidating its therapeutic potential in cardiovascular diseases, such as angina and myocardial ischemia.

Core Mechanisms of Action

Initial research indicates that CP-060S exerts its cardioprotective effects through two primary mechanisms:

-

Calcium Channel Blockade : CP-060S is a potent inhibitor of L-type voltage-dependent Ca2+ channels. This action is central to its vasorelaxant and anti-anginal effects, as it reduces the influx of calcium into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced cardiac workload. Its profile as a Ca2+ channel antagonist resembles that of diltiazem and gallopamil.

-

Antioxidant Activity : Beyond its effects on calcium channels, CP-060S has demonstrated significant radical scavenging properties. It has been shown to protect cardiac myocytes from oxidative stress induced by agents like hydrogen peroxide (H₂O₂), a mechanism independent of its calcium channel blocking action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in-vitro and in-vivo studies of CP-060S.

Table 1: In-Vitro Efficacy of CP-060S on Ion Channels

| Parameter | Model System | Value | Holding Potential / Frequency | Reference |

| ED₅₀ (Ca²⁺ Channel Current) | Guinea Pig Mesenteric Arterial Cells | 1.7 µM | -80 mV / 0.1 Hz | |

| ED₅₀ (Delayed K⁺ Channel Current) | Guinea Pig Mesenteric Arterial Cells | 18 µM | N/A | |

| IC₅₀ (KCl-induced Contraction) | Rat Isolated Aortic Strips | 32.6 ± 8.3 nM | N/A |

Table 2: Effects of CP-060S on H₂O₂-Induced Cytotoxicity in Cardiac Myocytes

| Treatment | Model System | Outcome | Result | Reference |

| H₂O₂ | Cultured Rat Cardiac Myocytes | LDH Release | Increased | |

| H₂O₂ | Cultured Rat Cardiac Myocytes | MTT Formazan Formation | Decreased | |

| CP-060S (1 µM) + H₂O₂ | Cultured Rat Cardiac Myocytes | LDH Release & MTT | Attenuated H₂O₂ effects | |

| CP-060R (1 µM) + H₂O₂ | Cultured Rat Cardiac Myocytes | LDH Release & MTT | Attenuated H₂O₂ effects | |

| Diltiazem (10 µM) + H₂O₂ | Cultured Rat Cardiac Myocytes | LDH Release & MTT | No attenuation |

Table 3: In-Vivo Anti-Ischemic Effects of CP-060S

| Compound | Dose (Oral) | Model | Effect Duration | Reference |

| CP-060S | 3 mg/kg | Rat (AVP-induced ischemia) | Suppressed ST-depression for 2 hours | |

| CP-060S | 10 mg/kg | Rat (AVP-induced ischemia) | Suppressed ST-depression for 12 hours | |

| Diltiazem | 10 & 30 mg/kg | Rat (AVP-induced ischemia) | Suppressed ST-depression for 1 hour | |

| CP-060S | 3, 5, 10 mg/kg (i.d.) | Rat (Methacholine-induced ischemia) | Dose-dependent suppression of ST-elevation (≥ 3h at 10 mg/kg) | |

| Diltiazem | 10 & 30 mg/kg (i.d.) | Rat (Methacholine-induced ischemia) | Suppression of ST-elevation at highest dose (~2h duration) |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research institutions, this section outlines the methodologies employed in the foundational studies of CP-060S based on published papers.

Cultured Cardiac Myocyte Cytotoxicity Assay

-

Objective : To assess the protective effect of CP-060S against oxidative stress.

-

Cell Model : Primary cardiac myocytes cultured from neonatal Sprague-Dawley rats.

-

Methodology :

-

Induction of Injury : Cultured myocytes were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cytotoxicity.

-

Treatment : Cells were co-incubated with H₂O₂ and various compounds: CP-060S (1 µM), its less potent optical isomer CP-060R (1 µM), or the calcium channel blocker diltiazem (10 µM).

-

Cytotoxicity Assessment :

-

Lactate Dehydrogenase (LDH) Release : The release of LDH into the culture medium was measured as an indicator of cell membrane damage.

-

MTT Assay : The formation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) formazan was quantified to assess cell viability and metabolic activity.

-

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective : To determine the effects of CP-060S on specific ion channels.

-

Cell Model : Vascular smooth muscle cells isolated from guinea pig mesenteric arteries.

-

Methodology :

-

Cell Preparation : Single smooth muscle cells were enzymatically dissociated from the arterial tissue.

-

Recording : The whole-cell patch-clamp technique was used to record membrane currents.

-

Protocol : Ca²⁺ channel currents were elicited by depolarization from a holding potential of -80 mV. The effects of CP-060S were studied in a concentration-dependent manner. The dependency of the block on holding potential and stimulation frequency was also investigated to characterize the nature of the channel inhibition.

-

In-Vivo Models of Myocardial Ischemia

-

Objective : To evaluate the anti-anginal and cardioprotective effects of CP-060S in living animals.

-

Animal Models : Anesthetized rats and dogs were used.

-

Methodologies :

-

Arginine Vasopressin (AVP)-Induced Ischemia : In rats, AVP was infused to induce myocardial ischemia, identified by ST-segment depression on an electrocardiogram (ECG). CP-060S was administered orally at various time points before AVP infusion to assess the potency and duration of its protective effect.

-

Methacholine-Induced Vasospastic Angina Model : In rats, methacholine was injected into the aorta near the coronary ostium to provoke coronary artery spasm, leading to ST-segment elevation. The ability of CP-060S to suppress this elevation was measured.

-

Hemodynamic and Myocardial Oxygen Consumption Studies : In anesthetized dogs, CP-060S was administered intravenously to measure its effects on heart rate, blood pressure, coronary blood flow, and myocardial oxygen consumption (MVO2).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental designs based on the initial studies.

Caption: Dual mechanisms of action for CP-060S in cardioprotection.

Caption: Experimental workflow for testing anti-ischemic drug efficacy.

Caption: Logical flow from molecular actions to therapeutic effects of CP-060S.

References

- 1. Mechanisms of vasoinhibitory effect of cardioprotective agent, CP-060S, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CP-060S, a novel Ca(2+) channel blocker, on oxidative stress in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-060S - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The protective effects of CP-060S on ischaemia- and reperfusion- induced arrhythmias in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cardioprotective Mechanisms of CP-060S in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardioprotective effects of CP-060S, a novel therapeutic agent, in the context of myocardial ischemia-reperfusion (I/R) injury. Through a comprehensive review of preclinical data, this document elucidates the compound's mechanism of action, summarizes key quantitative findings, and details the experimental protocols utilized in its evaluation.

Core Mechanism of Action: A Dual Approach to Cardioprotection

CP-060S exerts its cardioprotective effects through a dual mechanism of action: inhibition of sodium and calcium overload, and blockade of L-type voltage-dependent calcium channels.[1][2] This combined activity is believed to synergistically ameliorate the myocardial damage induced by I/R.[1] The vasoinhibitory effects of CP-060S are primarily attributed to its potent inhibition of these calcium channels.[2]

During myocardial ischemia, the cellular environment is characterized by a lack of oxygen, leading to a switch to anaerobic metabolism, a decrease in intracellular pH, and a subsequent rise in intracellular sodium and calcium concentrations.[3] Reperfusion, while essential for salvaging ischemic tissue, paradoxically exacerbates this injury by causing a rapid influx of calcium and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and ultimately, cell death. CP-060S intervenes at a critical juncture by mitigating the detrimental calcium overload that is a hallmark of I/R injury.

Quantitative Efficacy of CP-060S in Preclinical Models

Preclinical studies in anesthetized rats have demonstrated the potent anti-arrhythmic effects of CP-060S during both ischemia and reperfusion. The following tables summarize the dose-dependent efficacy of CP-060S in reducing the incidence of ventricular tachycardia (VT), ventricular fibrillation (VF), and mortality.

Table 1: Effect of CP-060S on Reperfusion-Induced Arrhythmias

| Treatment Group | Dose (µg/kg) | Incidence of VT (%) | Incidence of VF (%) | Mortality (%) |

| Vehicle | - | 100 | 89 | 56 |

| CP-060S | 30 | - | - | - |

| CP-060S | 100 | - | 42 | 8 |

| CP-060S | 300 | 50 | 33 | 8* |

*Statistically significant decrease compared to the vehicle-treated group. *Data derived from a study in anesthetized rats with 5 minutes of left anterior descending coronary artery occlusion followed by reperfusion.

Table 2: Effect of CP-060S on Ischemia-Induced Arrhythmias

| Treatment Group | Dose (µg/kg) | Incidence of VF (%) |

| Vehicle | - | 75 |

| CP-060S | 300 | 29* |

| Diltiazem | 1000 | Ineffective |

*Statistically significant decrease compared to the vehicle-treated group. *Data derived from a study in anesthetized rats with 30 minutes of left anterior descending coronary artery occlusion without reperfusion.

These findings highlight the significant cardioprotective potential of CP-060S, demonstrating its ability to suppress life-threatening arrhythmias associated with I/R injury in a dose-dependent manner. Notably, the protective effect of CP-060S was found to be approximately 10 times more potent than the pure calcium channel blocker diltiazem in the ischemia-induced arrhythmia model.

Experimental Protocols

The evaluation of CP-060S's cardioprotective effects involved established preclinical models of myocardial ischemia-reperfusion injury.

In Vivo Model of Ischemia- and Reperfusion-Induced Arrhythmias

Objective: To assess the efficacy of CP-060S in preventing arrhythmias during myocardial ischemia and reperfusion.

Animal Model: Anesthetized rats.

Surgical Procedure:

-

Rats are anesthetized with pentobarbitone.

-

The left anterior descending (LAD) coronary artery is isolated.

-

For the reperfusion-induced arrhythmia model , the LAD is occluded for 5 minutes, followed by reperfusion.

-

For the ischemia-induced arrhythmia model , the LAD is occluded for 30 minutes without subsequent reperfusion.

Drug Administration:

-

CP-060S or vehicle is administered intravenously 1 minute before the onset of coronary artery occlusion.

Endpoint Assessment:

-

Continuous electrocardiogram (ECG) monitoring to determine the incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF).

-

Observation of mortality due to sustained VF.

In Vitro Model of Vasoinhibition

Objective: To investigate the mechanism of CP-060S's vasodilatory effects.

Tissue Preparation: Aortic rings isolated from rats.

Experimental Procedure:

-

Aortic rings are mounted in an organ bath.

-

The contractile responses to various vasoconstrictor agents (e.g., angiotensin II, vasopressin, prostaglandin F2α) are measured in the presence and absence of varying concentrations of CP-060S.

-

To assess the role of calcium channels, Ca2+-induced contractions are measured in the presence of a depolarizing agent and CP-060S.

-

Intracellular calcium levels ([Ca2+]i) are measured using a fluorescent indicator (e.g., fura-PE3) to directly assess the effect of CP-060S on high K+-induced calcium influx.

Signaling Pathways and Logical Relationships

The cardioprotective effects of CP-060S are intricately linked to the modulation of key signaling pathways involved in I/R injury. The following diagrams illustrate these relationships.

References

- 1. The protective effects of CP-060S on ischaemia- and reperfusion- induced arrhythmias in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of vasoinhibitory effect of cardioprotective agent, CP-060S, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective strategies in myocardial ischemia-reperfusion injury: Implications for improving clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-060S In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-060S is a novel cardioprotective agent with significant vasoinhibitory properties. Primarily functioning as an L-type voltage-dependent Ca2+ channel blocker, CP-060S has demonstrated efficacy in mitigating vasoconstriction and protecting cardiac myocytes from oxidative stress.[1][2] Its mechanism of action also involves the inhibition of delayed potassium channel currents at higher concentrations and direct radical scavenging activities.[2][3][4] These characteristics make CP-060S a promising candidate for further investigation in the context of cardiovascular diseases.

This document provides detailed experimental protocols for in vitro studies designed to characterize the pharmacological profile of CP-060S. The included methodologies cover the assessment of its effects on vascular smooth muscle contraction, intracellular calcium dynamics, ion channel activity, and cellular viability in the presence of oxidative stress.

Data Presentation

Table 1: Vasoinhibitory Effects of CP-060S on Rat Aorta

| Agonist | CP-060S Concentration | Inhibition of Contraction |

| Phenylephrine (10⁻⁵ M) | 10⁻⁵ M | Partial Inhibition |

| Prostaglandin F₂ₐ (10⁻⁵ M) | 10⁻⁵ M | Partial Inhibition |

| High K⁺ | 10⁻⁵ M | Complete Inhibition |

| Angiotensin II | Concentration-dependent | Inhibition |

| Vasopressin | Concentration-dependent | Inhibition |

Table 2: Electrophysiological Effects of CP-060S on Vascular Smooth Muscle Cells

| Ion Channel | CP-060S Concentration (ED₅₀) | Effect |

| Ca²⁺ Channel Current | 1.7 µM | Inhibition |

| Delayed K⁺ Channel Current | 18 µM | Inhibition |

Table 3: Cytoprotective Effects of CP-060S on Cultured Rat Cardiac Myocytes

| Stressor | CP-060S Concentration | Assay | Outcome |

| H₂O₂ | 1 µM | LDH Release | Attenuated |

| H₂O₂ | 1 µM | MTT Formazan Formation | Attenuated |

Experimental Protocols

Vasoconstrictor-Induced Contraction Assay in Isolated Rat Aortic Rings

This protocol details the procedure for assessing the vasoinhibitory effects of CP-060S on contractions induced by various agonists in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine, Prostaglandin F₂ₐ, Angiotensin II, Vasopressin, KCl

-

CP-060S

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Euthanize the rat via an approved method and excise the thoracic aorta.

-

Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 2g to each ring and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

Induce a submaximal contraction with a vasoconstrictor (e.g., 1 µM phenylephrine or 60 mM KCl).

-

Once the contraction reaches a stable plateau, add CP-060S in a cumulative concentration-dependent manner to determine its relaxant effect.

-

In separate experiments, pre-incubate the aortic rings with various concentrations of CP-060S for 30 minutes before inducing contraction with an agonist to evaluate its inhibitory effect.

-

Record the isometric tension continuously. Express the relaxation as a percentage of the pre-contraction induced by the agonist.

Measurement of Intracellular Ca²⁺ Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of intracellular calcium levels in vascular smooth muscle cells or cardiomyocytes in response to CP-060S.

Materials:

-

Isolated vascular smooth muscle cells or cultured cardiomyocytes

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Ionomycin

-

EGTA

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells or culture cardiomyocytes on glass coverslips.

-

Dye Loading: Incubate the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with fresh HBSS to remove extracellular Fura-2 AM.

-

Measurement: Place the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

-

Establish a baseline fluorescence ratio (F340/F380) in HBSS.

-

Perfuse the cells with a solution containing a stimulating agent (e.g., high K⁺ solution or an agonist) to induce an increase in [Ca²⁺]i.

-

Once a stable response is achieved, introduce CP-060S at various concentrations into the perfusion solution and record the change in the fluorescence ratio.

-

Calibration: At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator).

-

Calculate the [Ca²⁺]i using the Grynkiewicz equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

External solution (in mM: 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES; pH adjusted to 7.4 with CsOH)

-

Internal (pipette) solution (in mM: 140 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH)

-

CP-060S

Procedure:

-

Isolate single vascular smooth muscle cells using enzymatic digestion.

-

Place the cells in a recording chamber on an inverted microscope.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit Ca²⁺ channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of CP-060S and record the changes in the Ca²⁺ channel current amplitude.

-

Analyze the data to determine the concentration-dependent inhibition of the Ca²⁺ channel current by CP-060S.

Cytotoxicity Assays (LDH and MTT) in Cultured Cardiomyocytes

These protocols are for assessing the protective effects of CP-060S against oxidative stress-induced cell death in cultured rat cardiac myocytes.

a) Lactate Dehydrogenase (LDH) Release Assay

Materials:

-

Cultured rat cardiac myocytes in 96-well plates

-

Hydrogen peroxide (H₂O₂)

-

CP-060S

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Seed cardiomyocytes in a 96-well plate and culture until they form a confluent monolayer.

-

Pre-treat the cells with various concentrations of CP-060S for 1 hour.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the culture medium and incubate for the desired duration (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

-

Include control groups: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

Calculate the percentage of cytotoxicity based on the LDH release.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

-

Cultured rat cardiac myocytes in 96-well plates

-

Hydrogen peroxide (H₂O₂)

-

CP-060S

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Follow steps 1-3 from the LDH assay protocol.

-

After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Visualizations

Caption: Signaling pathway of vasoconstriction and the inhibitory action of CP-060S.

Caption: Experimental workflow for the vasoconstrictor-induced contraction assay.

Caption: Logical relationship of CP-060S-mediated protection against oxidative stress.

References

- 1. Patch and whole-cell voltage clamp of single mammalian visceral and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-060S in Anesthetized Rat Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of CP-060S in anesthetized rat models of cardiac ischemia-reperfusion injury and vasospastic angina. CP-060S is a cardioprotective agent with a dual mechanism of action, functioning as both an L-type voltage-dependent Ca2+ channel blocker and a sodium and calcium overload inhibitor.[1][2] This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of signaling pathways and experimental workflows to facilitate understanding and implementation in a research setting.

Introduction to CP-060S